molecular formula C18H17NO3S B2816174 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2379978-04-6

4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

Cat. No. B2816174
CAS RN: 2379978-04-6
M. Wt: 327.4
InChI Key: LHBKQCVGPZYOPO-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups including an ethoxy group, a benzamide group, a furan ring, and a thiophene ring . These functional groups could potentially give the compound interesting chemical and physical properties.


Molecular Structure Analysis

The presence of the furan and thiophene rings could potentially allow for interesting electronic properties due to the conjugated pi-system present in these heterocycles .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and thiophene rings, as well as the benzamide group . These groups could potentially undergo a variety of organic reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group could potentially allow for hydrogen bonding, which could influence its solubility and boiling/melting points .

Future Directions

Further studies could be conducted to determine the physical and chemical properties of this compound, as well as its potential biological activity. This could involve experimental studies to determine its reactivity, stability, and solubility, as well as biological assays to determine its potential as a therapeutic agent .

properties

IUPAC Name

4-ethoxy-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-21-15-7-5-13(6-8-15)18(20)19-11-16-10-14(12-23-16)17-4-3-9-22-17/h3-10,12H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKQCVGPZYOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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